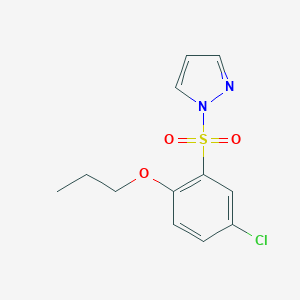![molecular formula C20H28N2O4S B272675 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol, also known as BNP-7787, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mecanismo De Acción
The exact mechanism of action of 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is thought to act by binding to and inactivating reactive metabolites produced by chemotherapy drugs. These metabolites can cause damage to normal tissues, leading to side effects such as nausea, vomiting, and hair loss. By inactivating these metabolites, this compound can protect normal tissues from their toxic effects.
Biochemical and Physiological Effects:
In addition to its protective effects against chemotherapy-induced toxicity, this compound has been shown to have a variety of other biochemical and physiological effects. These include antioxidant and anti-inflammatory properties, as well as the ability to enhance the immune response. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its ability to protect normal tissues from the toxic effects of chemotherapy drugs. This can allow researchers to use higher doses of chemotherapy drugs, which may enhance their effectiveness against cancer cells. However, one limitation of using this compound is that it may interfere with the activity of some chemotherapy drugs, reducing their effectiveness.
Direcciones Futuras
There are several future directions for research on 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is the development of new chemotherapy drugs that can be used in combination with this compound to enhance their effectiveness against cancer cells. Another area of interest is the use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on normal tissues and cancer cells.
Métodos De Síntesis
The synthesis method for 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol involves a series of chemical reactions. The starting material is 4-butoxy-1-naphthalenesulfonyl chloride, which is reacted with piperazine to form the intermediate 4-butoxy-1-naphthalenesulfonamide piperazine. This intermediate is then reacted with ethylene oxide to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its potential use in cancer treatment. It has been shown to protect normal tissues from the toxic effects of chemotherapy drugs, while enhancing the effectiveness of these drugs against cancer cells. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its protective effects.
Propiedades
Fórmula molecular |
C20H28N2O4S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-[4-(4-butoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H28N2O4S/c1-2-3-16-26-19-8-9-20(18-7-5-4-6-17(18)19)27(24,25)22-12-10-21(11-13-22)14-15-23/h4-9,23H,2-3,10-16H2,1H3 |
Clave InChI |
CYKXZVVRQIGPIG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
SMILES canónico |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)





![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)